4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various organoboron reagents . The general synthetic route involves the coupling of a brominated benzofuran derivative with an amine under palladium-catalyzed conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Chemical Reactions Analysis
4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran scaffold is known for its ability to interact with various biological targets, including enzymes and receptors . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and biological activities .
Comparison with Similar Compounds
4-Bromo-2,3-dihydro-benzofuran-3-ylamine hydrochloride can be compared with other similar compounds, such as:
Indole derivatives: These compounds also possess a heterocyclic structure and exhibit diverse biological activities.
Furan derivatives: Similar to benzofuran, furan derivatives are known for their antimicrobial and medicinal properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9BrClNO |
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Molecular Weight |
250.52 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H |
InChI Key |
MZUFOSSRBSUTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2Br)N.Cl |
Origin of Product |
United States |
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